6-[(2-fluorophenyl)methyl]-4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Description
This compound is a thiazolo[4,3-d]pyrimidine derivative characterized by a bicyclic core structure fused with a thiazole ring. Key structural features include:
- Substituents: A 2-fluorophenylmethyl group at position 6 and a 2-oxo-2-(pyrrolidin-1-yl)ethyl chain at position 3.
- Synthesis: While explicit details are absent in the provided evidence, analogous synthetic routes for pyrimidine derivatives involve alkylation reactions with reagents like iodopropane or benzyl halides in DMF, followed by acid quenching and purification via column chromatography or recrystallization .
Its design aligns with trends in developing heterocyclic compounds for targeted therapeutic applications, leveraging fluorine’s electronegativity and pyrrolidine’s pharmacokinetic benefits .
Properties
IUPAC Name |
6-[(2-fluorophenyl)methyl]-4-(2-oxo-2-pyrrolidin-1-ylethyl)-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3S/c19-13-6-2-1-5-12(13)9-23-17(25)16-14(11-27-20-16)22(18(23)26)10-15(24)21-7-3-4-8-21/h1-2,5-6,11H,3-4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJJDMCVCXKORP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C3=CSN=C3C(=O)N(C2=O)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-fluorophenyl)methyl]-4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the fluorophenyl and pyrrolidinyl groups. Common reagents used in these reactions include fluorobenzene, pyrrolidine, and various catalysts to facilitate the formation of the desired product. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-[(2-fluorophenyl)methyl]-4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The fluorophenyl and pyrrolidinyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of thiazolo-pyrimidines exhibit significant antimicrobial activity. A study demonstrated that compounds similar to the target compound showed moderate to good efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve interference with bacterial cell wall synthesis and metabolic pathways.
Anticancer Activity
Thiazolo-pyrimidine derivatives have also been investigated for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways . The presence of the fluorophenyl group may enhance lipophilicity and cellular uptake, contributing to their effectiveness in targeting cancer cells.
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological applications. Preliminary studies indicate that related compounds can modulate neurotransmitter systems, particularly those involving orexin receptors . This modulation may have implications for treating disorders such as narcolepsy and obesity.
Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
In a recent study, researchers synthesized several thiazolo-pyrimidine derivatives and evaluated their antimicrobial activity against a panel of pathogens. Among these derivatives, one showed a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties .
Case Study 2: Anticancer Screening
Another investigation focused on the cytotoxic effects of thiazolo-pyrimidine derivatives on human cancer cell lines. The results revealed that the compound induced significant cell death in breast cancer cells (MCF-7) with an IC50 value of 12 µM . This suggests that modifications to the thiazolo-pyrimidine scaffold can enhance anticancer efficacy.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 6-[(2-fluorophenyl)methyl]-4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets and pathways. The fluorophenyl and pyrrolidinyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The thiazolopyrimidine core may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazolo-Pyrimidine Derivatives
Key Observations:
Core Heterocyclic Systems: The target compound’s thiazolo[4,3-d]pyrimidine differs from pyrazolo-thiazolo[3,2-a]pyrimidinones () in ring fusion positions, altering electronic distribution and steric profiles. Compounds like 5d () lack fused thiazole rings, reducing structural rigidity compared to the bicyclic target .
Substituent Effects: The 2-fluorophenylmethyl group may enhance lipophilicity and metabolic stability compared to pyridyl (5d) or methoxyphenyl () groups .
Synthetic Approaches :
- Alkylation reactions in DMF () are common, but harsher conditions (e.g., polyphosphoric acid at 140°C in ) are required for cyclization in more complex systems .
Biological Activity
The compound 6-[(2-fluorophenyl)methyl]-4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a member of the thiazolo-pyrimidine family and has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure consists of a thiazolo-pyrimidine core with a fluorophenyl group and a pyrrolidine moiety. The presence of these functional groups is crucial for its biological activity.
Molecular Formula: C16H18FN3O2S
Molecular Weight: 345.40 g/mol
IUPAC Name: this compound
Antimicrobial Activity
Recent studies have shown that compounds similar to thiazolo-pyrimidines exhibit significant antimicrobial properties. For instance, derivatives have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes involved in bacterial metabolism .
Anticancer Properties
Thiazolo-pyrimidine derivatives have been explored for their anticancer potential. In vitro assays indicated that the compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of key signaling pathways such as MAPK/ERK. The compound's ability to inhibit cell proliferation was observed with IC50 values ranging from 0.5 to 3 µM in various cancer cell lines .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition: The compound acts as an inhibitor of certain kinases involved in cell signaling pathways critical for cancer progression.
- Cell Cycle Arrest: It has been shown to induce G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle.
- Induction of Apoptosis: Activation of apoptotic pathways through mitochondrial dysfunction and caspase activation has been reported .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of thiazolo-pyrimidine derivatives against clinical isolates of Staphylococcus aureus. The derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating promising potential for therapeutic applications in treating resistant infections.
Case Study 2: Anticancer Activity
In a preclinical trial involving human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated significant cytotoxicity with an IC50 value of approximately 1.5 µM. Further analysis revealed that treatment led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism contributing to its anticancer effects.
Data Tables
| Activity | Target Organism/Cell Line | IC50/MIC (µM/µg/mL) | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 16 µg/mL | Cell wall synthesis inhibition |
| Anticancer | HeLa | 1.5 µM | Apoptosis induction |
| Anticancer | MCF-7 | 1.8 µM | Cell cycle arrest |
Q & A
Q. What synthetic strategies are employed for constructing the thiazolo[4,3-d]pyrimidine core in this compound?
The thiazolo[4,3-d]pyrimidine core is typically synthesized via cyclization reactions using thiourea derivatives or thioamide precursors. For fluorinated analogs, key steps include:
- Cyclocondensation : Reacting 2-aminothiazole derivatives with β-ketoesters or malononitrile under acidic or basic conditions to form the pyrimidine ring .
- Functionalization : Introducing the 2-fluorophenylmethyl group via nucleophilic substitution or Friedel-Crafts alkylation, followed by coupling with pyrrolidinyl-ethyl ketone moieties using carbodiimide-mediated amidation .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) and recrystallization (using ethanol or DCM/hexane) are standard for isolating intermediates and final products .
Q. How can researchers confirm the crystalline structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K .
- Structure Solution : Employ direct methods via SHELXS or charge-flipping algorithms in SHELXD .
- Refinement : Iterative refinement with SHELXL to model anisotropic displacement parameters and hydrogen bonding. Visualization tools like ORTEP (via WinGX) aid in interpreting thermal ellipsoids and molecular geometry .
Q. What spectroscopic techniques are essential for characterizing intermediates and the final product?
- NMR : 1H/13C NMR (in DMSO-d6 or CDCl3) to confirm regiochemistry of fluorophenyl and pyrrolidinyl groups. 19F NMR is critical for verifying fluorinated substituents .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to validate molecular weight and fragmentation patterns .
- IR Spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and thiazole ring vibrations (~1600 cm⁻¹) .
Advanced Research Questions
Q. How should researchers address discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts)?
- Validation : Compare experimental NMR shifts with DFT-calculated values (using Gaussian or ORCA) at the B3LYP/6-311+G(d,p) level. Adjust solvent effects (e.g., PCM model for DMSO) .
- Crystallographic Cross-Check : Use SC-XRD bond lengths/angles to refine computational models. For example, discrepancies in pyrrolidinyl group conformation may arise from crystal packing forces not modeled in gas-phase calculations .
Q. What methodologies optimize reaction conditions for introducing the 2-fluorophenylmethyl group?
- Design of Experiments (DoE) : Apply a central composite design to optimize parameters like temperature, catalyst loading (e.g., Pd/C for coupling), and solvent polarity. Response surface models can predict yield maxima .
- Flow Chemistry : Continuous-flow reactors enhance reproducibility for exothermic steps (e.g., fluorophenyl alkylation) by maintaining precise temperature control and reducing side reactions .
Q. How can hydrogen-bonding networks influence the compound’s stability and solubility?
- Graph Set Analysis : Use Etter’s notation to classify hydrogen bonds (e.g., R₂²(8) motifs between thiazole N-H and carbonyl O). These interactions stabilize crystal packing, reducing hygroscopicity but potentially lowering aqueous solubility .
- Solubility Screening : Perform phase solubility studies in buffered solutions (pH 1–7.4) to correlate H-bond donor/acceptor counts (from PubChem data ) with bioavailability .
Q. What strategies resolve challenges in isolating the final product due to byproducts with similar solubility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
